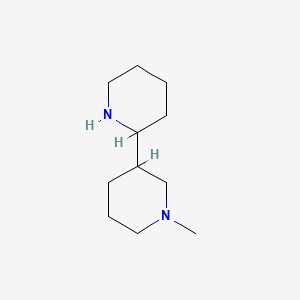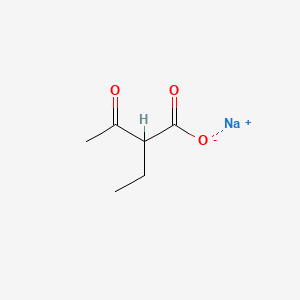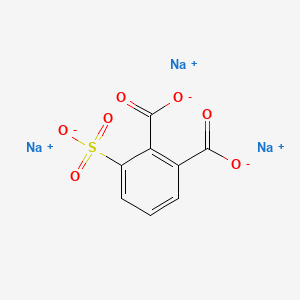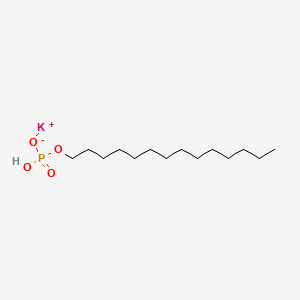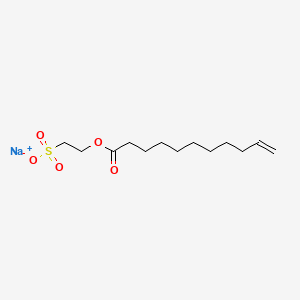
Sodium 2-sulphonatoethyl undec-10-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-sulphonatoethyl undec-10-enoate is a chemical compound with the molecular formula C13H23NaO5S and a molar mass of 314.37349 g/mol . It is known for its surfactant properties and is used in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-sulphonatoethyl undec-10-enoate typically involves the reaction of undec-10-enoic acid with sodium bisulfite. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
C11H19COOH+NaHSO3→C13H23NaO5S
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and filtration.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 2-sulphonatoethyl undec-10-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids and their derivatives.
Reduction: Sulfides and related compounds.
Substitution: Various substituted alkenes and related compounds.
Applications De Recherche Scientifique
Sodium 2-sulphonatoethyl undec-10-enoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and protein interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of detergents, emulsifiers, and other surfactant-based products.
Mécanisme D'action
The mechanism of action of Sodium 2-sulphonatoethyl undec-10-enoate involves its interaction with lipid membranes and proteins. The sulfonate group interacts with polar head groups of lipids, while the hydrophobic tail interacts with the lipid bilayer. This dual interaction disrupts membrane integrity, leading to cell lysis in microbial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium dodecyl sulfate (SDS): Another surfactant with similar properties but a different molecular structure.
Sodium lauryl ether sulfate (SLES): A surfactant used in detergents and personal care products.
Sodium 2-sulfonatoethyl methacrylate: A compound with similar sulfonate functionality but different applications.
Uniqueness
Sodium 2-sulphonatoethyl undec-10-enoate is unique due to its specific molecular structure, which provides distinct surfactant properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound.
Propriétés
Numéro CAS |
64716-81-0 |
|---|---|
Formule moléculaire |
C13H23NaO5S |
Poids moléculaire |
314.38 g/mol |
Nom IUPAC |
sodium;2-undec-10-enoyloxyethanesulfonate |
InChI |
InChI=1S/C13H24O5S.Na/c1-2-3-4-5-6-7-8-9-10-13(14)18-11-12-19(15,16)17;/h2H,1,3-12H2,(H,15,16,17);/q;+1/p-1 |
Clé InChI |
PTLFHEHCDQXTMS-UHFFFAOYSA-M |
SMILES canonique |
C=CCCCCCCCCC(=O)OCCS(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



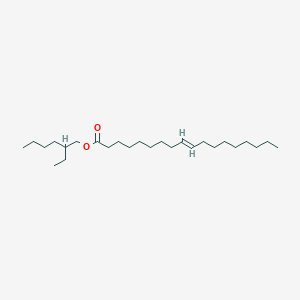

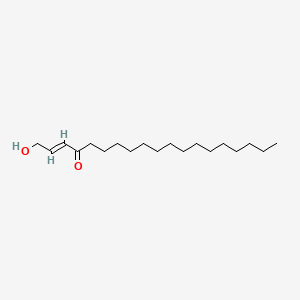

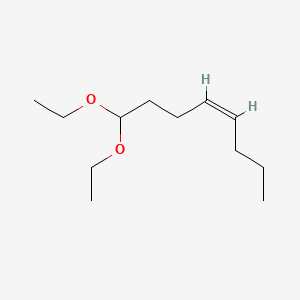
![2-Propen-1-one, 3-[5-(5-chloro-2,4-dihydroxyphenyl)-4-(4-hydroxyphenyl)-3-isoxazolyl]-1-[4-(2-methoxyphenyl)-1-piperazinyl]-, (2E)-](/img/structure/B12647829.png)
![5-[(E)-2-bromoethenyl]-1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12647834.png)

